N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide
Description
N-(1-Acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide is a synthetic small molecule characterized by a 3,5-dimethylbenzamide core linked to a 1-acetyl-3,4-dihydroquinoline moiety. The acetylated quinoline group may enhance bioavailability by improving lipophilicity, while the 3,5-dimethylbenzamide moiety likely contributes to target binding via hydrophobic interactions.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-13-9-14(2)11-17(10-13)20(24)21-18-7-6-16-5-4-8-22(15(3)23)19(16)12-18/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHWVUSDBOGPFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C_{16}H_{18}N_{2}O
- Molecular Weight : 270.33 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy. For instance, a related compound demonstrated selectivity against HDAC1, HDAC2, and HDAC3 with IC50 values indicating significant inhibitory potential .
- Cell Cycle Arrest : Some studies suggest that derivatives can induce G2/M phase cell cycle arrest in cancer cells. This mechanism is critical for preventing the proliferation of malignant cells .
- Antitumor Effects : In vitro studies have shown that related compounds can exhibit antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
Case Studies and Experimental Data
-
Antiproliferative Activity :
- A study evaluated the antiproliferative activity of this compound against several cancer cell lines. The compound showed significant dose-dependent inhibition of cell growth.
- The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Inhibition Studies :
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | IC50 Values | Mechanism |
|---|---|---|---|
| This compound | Antiproliferative | TBD | HDAC inhibition |
| Benzamide Riboside | Antitumor | 95.2 nM (HDAC1) | Cell cycle arrest |
| 4-chloro-benzamides | RET kinase inhibitor | Moderate to high potency | Kinase inhibition |
Comparison with Similar Compounds
The following analysis compares N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide with structurally or functionally related compounds from the evidence, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogs in HDAC Inhibition
Several HDAC inhibitors share the 3,5-dimethylbenzamide scaffold but differ in substituents affecting potency and selectivity:
Key Observations :
- The target compound lacks the hydroxamic acid group present in most HDAC inhibitors (e.g., 1x, 2j, 2m), which is critical for zinc chelation in the HDAC active site . This suggests it may have a different mechanism or target.
- The acetylated quinoline moiety may improve membrane permeability compared to bulkier substituents (e.g., benzyl or fluorobenzyl groups in 2j and 2m) .
- Melting points for analogs range from 181–194°C, indicating high crystallinity, while the target compound’s properties remain uncharacterized.
Carbonic Anhydrase (CA) Inhibitors
3,5-Dimethylbenzamide derivatives are also explored as CA inhibitors. For example:
Key Observations :
- The target compound’s lack of a thiourea group (critical for CA binding in compound 24) implies it is unlikely to act as a CA inhibitor .
- Its quinoline group may redirect activity toward kinase or HDAC targets, as seen in other quinoline-based drugs.
Anti-Trypanosomal Agents
These exhibit anti-Trypanosoma cruzi activity (IC50 ~1.2 µM) . The target compound’s 3,5-dimethylbenzamide core could hypothetically support similar interactions, but its acetylquinoline group may alter target specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
